molecular formula C9H5BrINO2 B1412523 Methyl 4-bromo-3-cyano-5-iodobenzoate CAS No. 1805184-13-7

Methyl 4-bromo-3-cyano-5-iodobenzoate

Cat. No.: B1412523
CAS No.: 1805184-13-7
M. Wt: 365.95 g/mol
InChI Key: HLCUGVAGFUOSEB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-5-iodobenzoate is a chemical compound that belongs to the family of benzoates. It is a yellowish crystalline powder used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-cyano-5-iodobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-5-iodobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, the bromine or iodine atoms can be substituted with other groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.

    Boron Reagents: Employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 4-bromo-3-cyano-5-iodobenzoate is used in several scientific research applications, including:

    Chemistry: As a building block in organic synthesis for creating more complex molecules.

    Biology: In the study of biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for Methyl 4-bromo-3-cyano-5-iodobenzoate depends on its applicationFor example, in coupling reactions, the palladium catalyst facilitates the formation of new carbon–carbon bonds by coordinating with the compound and the boron reagent .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-cyano-5-iodobenzoate: A similar compound with a different substitution pattern on the benzene ring.

    Other Benzoates: Compounds with similar structures but different functional groups.

Uniqueness

Methyl 4-bromo-3-cyano-5-iodobenzoate is unique due to its specific combination of functional groups (bromo, cyano, and iodo) on the benzoate structure. This combination allows for versatile reactivity and applications in various fields.

Properties

IUPAC Name

methyl 4-bromo-3-cyano-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)5-2-6(4-12)8(10)7(11)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCUGVAGFUOSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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